N-(3,5-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indazole Ring: Starting with a suitable precursor, the indazole ring is synthesized through cyclization reactions.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is formed through a series of condensation reactions.
Coupling Reactions: The final step involves coupling the indazole and pyrrolidine rings with the 3,5-dimethylphenyl group under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- N-(3,5-dimethylphenyl)-1-(4-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19FN4O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19FN4O2/c1-11-6-12(2)8-14(7-11)22-20(27)13-9-17(26)25(10-13)19-18-15(21)4-3-5-16(18)23-24-19/h3-8,13H,9-10H2,1-2H3,(H,22,27)(H,23,24) |
InChI Key |
KUUYZINJBMZDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F)C |
Origin of Product |
United States |
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